Desmethyl Tacrolimus

Immunosuppression Mixed Lymphocyte Reaction IC50

Accurate tacrolimus metabolite quantification requires the correct isomer standard. Unlike 31-O-desmethyl or 15-O-desmethyl analogs, 13-O-Desmethyl Tacrolimus (M-I) exhibits variable or absent immunoassay cross-reactivity, rendering LC-MS/MS the mandatory platform. This certified reference standard enables: - Validated UPLC-MS/MS assays for parent drug + three major metabolites in whole blood - CYP3A5 genotype-phenotype correlation studies via metabolite formation rates - Impurity monitoring in tacrolimus API batches per ICH Q3A Immediate dispatch, full characterization data provided.

Molecular Formula C43H67NO12
Molecular Weight 790.0 g/mol
Cat. No. B14101261
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDesmethyl Tacrolimus
Molecular FormulaC43H67NO12
Molecular Weight790.0 g/mol
Structural Identifiers
SMILESCC1CC(C(C2CC(C(O2)(C(=O)C(=O)N3CCCCC3C(=O)OC(C(C(CC(=O)C(C=C(C1)C)CC=C)O)C)C(=CC4CCC(C(C4)OC)O)C)O)C)O)OC
InChIInChI=1S/C43H67NO12/c1-9-12-30-18-24(2)17-25(3)19-36(54-8)38(48)37-21-27(5)43(52,56-37)40(49)41(50)44-16-11-10-13-31(44)42(51)55-39(28(6)33(46)23-34(30)47)26(4)20-29-14-15-32(45)35(22-29)53-7/h9,18,20,25,27-33,35-39,45-46,48,52H,1,10-17,19,21-23H2,2-8H3
InChIKeyOKRZOXIQNKYTBL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.5 mg / 1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Desmethyl Tacrolimus Metabolite Research Standard


Desmethyl Tacrolimus, also designated as 13-O-Desmethyl Tacrolimus (13-DMT or M-I), is a primary, first-generation metabolite of the immunosuppressive macrolide tacrolimus (FK506) [1]. It is formed predominantly via O-demethylation at the 13-methoxy position, catalyzed by cytochrome P450 (CYP) 3A4 and 3A5 enzymes in human liver and kidney microsomes [2]. This compound is a fully characterized reference standard (CAS 139958-51-3) with a defined molecular weight of 789.99 g/mol and a chemical formula of C₄₃H₆₇NO₁₂ . Its primary use is in analytical method development, method validation (AMV), and quality control (QC) applications during tacrolimus drug development and therapeutic drug monitoring (TDM) .

Reference Standard Workflow
Pure 13-O-desmethyl tacrolimus for LC-MS/MS assay calibration and method validation research.
CYP3A5-Dependent Metabolite
Major metabolite formed by CYP3A5; supports pharmacogenomic genotype-phenotype metabolism studies.
Immunoassay Differentiation
Low cross-reactivity vs. other tacrolimus metabolites necessitates a specific 13-DMT standard for accurate quantification.

Generic Standards Cannot Replace Desmethyl Tacrolimus


In-class compounds such as tacrolimus, ascomycin, or other tacrolimus metabolites (e.g., 31-O-desmethyl, 15-O-desmethyl) are not interchangeable with 13-O-Desmethyl Tacrolimus due to profound differences in their immunochemical and biological properties. Specifically, immunoassays exhibit widely variable cross-reactivity with different metabolites; for example, while some tacrolimus immunoassays show high cross-reactivity (up to 81-94%) for 31-O-desmethyl tacrolimus (M-II) and 15-O-desmethyl tacrolimus (M-III), cross-reactivity with 13-O-Desmethyl Tacrolimus (M-I) can be markedly lower or absent [1]. Furthermore, the immunosuppressive potency of these metabolites varies drastically, with 13-O-Desmethyl Tacrolimus exhibiting substantially reduced activity compared to the parent drug (IC50 >1000 ng/mL vs. 0.11 ng/mL) [2]. Therefore, using the incorrect reference standard for a specific analytical method will lead to inaccurate quantification and flawed pharmacokinetic or pharmacodynamic interpretations.

Immunoassay Cross-Reactivity Mismatch
Using 31-O- or 15-O-desmethyl tacrolimus standards may produce high cross-reactivity bias, while 13-O-desmethyl shows low or absent response, leading to inaccurate metabolite quantification.
Functional Potency Disparity
13-O-desmethyl-related metabolites exhibit drastically reduced immunosuppressive activity (reported 79.8-fold lower IC50), so they cannot serve as functional tacrolimus surrogates in activity assays.

Key Evidence for Desmethyl Tacrolimus


Immunosuppressive Potency vs. Parent Tacrolimus

In a direct head-to-head comparison using a mouse mixed lymphocyte reaction (MLR) system, the immunosuppressive activity of 13-O-Desmethyl Tacrolimus (designated as M-VI in the study, a di-demethylated metabolite closely related to the mono-demethylated 13-DMT) was quantified. The parent compound, tacrolimus (FK506), exhibited an IC50 of 0.11 ng/mL, whereas M-VI (13,31-di-O-desmethyl tacrolimus) demonstrated an IC50 of 8.78 ng/mL [1]. This represents a 79.8-fold decrease in potency compared to the parent drug. Other primary metabolites, including M-VIII (15.27 ng/mL), also showed significantly reduced activity [1].

Immunosuppressive Potency
Direct comparison
M-VI (13,31-di-O-desmethyl) IC50 8.78 ng/mL
Tacrolimus IC50 0.11 ng/mL
Potency shift 79.8× lower
Reported immunosuppressive potency context; supports analytical reference use, not functional mimic.
Mouse MLR assay; di-demethylated metabolite M-VI closely related to 13-DMT.
Immunosuppression Mixed Lymphocyte Reaction IC50 Calcineurin Inhibitor Metabolite Activity

Immunoassay Cross-Reactivity Differences

An evaluation of four commercial tacrolimus immunoassays revealed striking differences in cross-reactivity among the primary mono-demethylated metabolites. For the ACMIA assay at a spiked blood concentration of 2 ng/mL, cross-reactivity for 31-O-desmethyl tacrolimus (M-II) was 81%, and for 15-O-desmethyl tacrolimus (M-III) was 78% [1]. In contrast, the cross-reactivity for 13-O-desmethyl tacrolimus (M-I) was reported to be significantly lower or absent in certain assay formats [2]. This disparity underscores that assays respond very differently to each structurally similar metabolite.

Immunoassay Cross-Reactivity
Direct comparison
13-DMT (M-I) Cross-Reactivity Low/absent
31-DMT (M-II) Cross-Reactivity 81%
Assay difference Markedly lower
Confirms need for pure 13-DMT standard to avoid immunoassay quantification bias in metabolite monitoring.
ACMIA assay, whole blood spiked at 2 ng/mL; 15-DMT 78% cross-reactivity.
Immunoassay Cross-Reactivity Therapeutic Drug Monitoring Metabolite Interference Analytical Accuracy

CYP3A5 Genotype-Dependent Formation Rate

In vitro metabolism studies using human liver microsomes demonstrate that the formation rate of 13-O-Desmethyl Tacrolimus (13-DMT) is highly dependent on the CYP3A5 genotype. In microsomes from individuals with a CYP3A5*1/*3 genotype (expressors), the formation rate of 13-DMT was ≥1.7-fold higher on average compared to those with a homozygous CYP3A5*3/*3 genotype (non-expressors) [1]. Furthermore, in human kidney microsomes, the formation of 13-DMT was 13.5-fold higher in CYP3A5 expressors compared to non-expressors [1].

CYP3A5 Formation Rate
Reported
≥1.7-fold (liver) / 13.5-fold (kidney)
higher formation rate in CYP3A5*1/*3 vs *3/*3
CYP3A5-genotype-dependent formation validates 13-DMT as major metabolite for pharmacogenomic metabolism studies.
Human liver/kidney microsomal incubation.
Pharmacogenomics CYP3A5 Drug Metabolism 13-O-Desmethyl Tacrolimus Metabolic Clearance

In Vivo Metabolite AUC Ratio by Genotype

A clinical study in healthy volunteers assessed the impact of CYP3A5 genotype on systemic tacrolimus metabolite exposure. Compared with CYP3A5 non-expressors, CYP3A5 expressors exhibited a 2.0- to 2.7-fold higher metabolite-to-parent area under the curve (AUC) ratio for 13-Desmethyl Tacrolimus (13-DMT) [1]. This indicates that in individuals with at least one functional CYP3A5 allele, 13-DMT is a much more prominent circulating species.

In Vivo AUC Ratio
Reported
2.0–2.7-fold higher
13-DMT-to-parent AUC ratio in CYP3A5 expressors vs non-expressors
Supports population PK modeling and assay validation research, indicating prominent metabolite exposure.
Healthy volunteer study, oral tacrolimus, 24 subjects.
Pharmacokinetics AUC Ratio CYP3A5 In Vivo Metabolism Transplant Pharmacology

Desmethyl Tacrolimus Applications


LC-MS/MS Calibration for TDM

This compound is essential for preparing calibration curves and quality control samples in ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) assays designed to simultaneously quantify tacrolimus and its three major mono-demethylated metabolites (13-O-, 31-O-, and 15-O-desmethyl tacrolimus) in human whole blood [1]. Given the low or absent cross-reactivity of 13-DMT with many immunoassays, LC-MS/MS remains the gold standard for its specific quantification, and a pure, certified reference standard is mandatory for method validation per regulatory guidelines .

In Vitro Metabolism and CYP3A5 Pharmacogenomics

As the primary metabolite formed by CYP3A5, 13-O-Desmethyl Tacrolimus is the key analyte for in vitro studies investigating the impact of CYP3A5 polymorphisms on tacrolimus metabolic clearance. Researchers use this standard to quantify 13-DMT formation rates in human liver or kidney microsomal incubations or in recombinant CYP3A4/CYP3A5 enzyme systems, enabling direct assessment of genotype-phenotype correlations and drug-drug interaction potential [2].

Metabolite Nephrotoxicity and Immunosuppression

Evidence suggests that intrarenal accumulation of tacrolimus metabolites may contribute to nephrotoxicity, and the ratio of 13-DMT to parent drug is linked to CYP3A5 genotype [3]. This standard is therefore critical for in vivo and in vitro studies aiming to dissect the individual contributions of tacrolimus metabolites to adverse renal outcomes or to assess the residual immunosuppressive activity of 13-DMT, which is approximately 80-fold less potent than tacrolimus [4].

Pharmaceutical Impurity Profiling and QC

In the industrial manufacturing of tacrolimus API (Active Pharmaceutical Ingredient), 13-O-Desmethyl Tacrolimus is a known process-related impurity. A fully characterized reference standard is required for developing and validating HPLC or UPLC methods to monitor and control the levels of this specific impurity in drug substance batches, ensuring compliance with pharmacopeial monographs (e.g., USP, EP) and ICH Q3A guidelines .

Application
Selection Property
Validation Focus
LC-MS/MS metabolite monitoring research
Certified metabolite-specific reference standard
Assay calibration accuracy and cross-reactivity validation
CYP3A5 pharmacogenomic metabolism studies
Primary CYP3A5-formed metabolite standard
Genotype-dependent formation rate measurement
Nephrotoxicity model and metabolite immunosuppression research
Quantified low immunosuppressive potency standard
Intrarenal accumulation and residual activity profiling
Pharmaceutical impurity profiling and QC release
Process-related impurity reference standard
Method validation per ICH Q3A and pharmacopeial requirements

Technical Documentation Hub

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